An In-Depth Technical Guide to Methyl Parathion: Chemical Structure, Properties, and Analysis
An In-Depth Technical Guide to Methyl Parathion: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl parathion (O,O-dimethyl O-4-nitrophenyl phosphorothioate) is a highly toxic organophosphate insecticide and acaricide.[1] First synthesized in the 1940s, it has been widely used in agriculture to control a broad spectrum of biting and sucking insects, primarily on crops like cotton.[1][2] Its efficacy stems from its potent inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in both insects and mammals.[3][4] However, this same mechanism is the basis for its significant toxicity to non-target organisms, including humans, leading to severe restrictions on its use in many countries.[5][6] This guide provides a comprehensive technical overview of methyl parathion, delving into its chemical structure, physicochemical properties, synthesis, mechanism of action, toxicity, environmental fate, and analytical methodologies.
Section 1: Chemical Identity and Physicochemical Properties
A fundamental understanding of a compound's identity and physical characteristics is paramount for any scientific investigation. This section details the core identifiers and physicochemical properties of methyl parathion.
Chemical Structure and Identification
Methyl parathion is an organic thiophosphate and a C-nitro compound.[7] The structure features a central phosphorus atom double-bonded to a sulfur atom (a thionophosphate group), with two methoxy groups and a 4-nitrophenoxy group attached.
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IUPAC Name: O,O-dimethyl O-(4-nitrophenyl) phosphorothioate[1][8]
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Synonyms: Parathion-methyl, Metaphos, Bladan M, Folidol-M, Penncap-M[1][2][6]
Physicochemical Properties
The physical and chemical properties of methyl parathion dictate its environmental behavior, bioavailability, and the analytical methods suitable for its detection. Pure methyl parathion is a colorless to white crystalline solid, while the technical product is often a light to dark tan liquid with a pungent, garlic-like odor.[1][7][9]
| Property | Value | Source(s) |
| Melting Point | 35-36 °C | [1] |
| Boiling Point | 143 °C at 1.0 mmHg | [4] |
| Vapor Pressure | 1.3 mPa at 20 °C | [1] |
| Water Solubility | 55-60 mg/L at 25 °C | [1] |
| Solubility in Organic Solvents | Soluble in most organic solvents like dichloromethane, 2-propanol, and toluene; insoluble in n-hexane. | [1] |
| Octanol-Water Partition Coefficient (Log P) | 2.9 - 3.84 | [1][7] |
| Soil Adsorption Coefficient (Koc) | 5100 | [1] |
Section 2: Synthesis and Mechanism of Action
Chemical Synthesis
The synthesis of methyl parathion is a two-step process.[10] The first step involves the chlorination of dimethyl dithiophosphoric acid to produce dimethylthiophosphoryl chloride.[10] This intermediate is then reacted with the sodium salt of 4-nitrophenol (sodium 4-nitrophenolate) to yield methyl parathion.[10]
Caption: Synthesis pathway of Methyl Parathion.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for methyl parathion is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[3][11] In the body, methyl parathion undergoes metabolic activation, where the thiono-sulfur is replaced by oxygen, forming the more potent metabolite, methyl paraoxon.[3][7]
Methyl paraoxon then phosphorylates the serine hydroxyl group at the active site of AChE.[3] This inactivation of AChE leads to the accumulation of the neurotransmitter acetylcholine at nerve synapses and neuromuscular junctions.[12] The resulting overstimulation of cholinergic receptors (muscarinic and nicotinic) causes a wide range of toxic effects, including tremors, convulsions, respiratory distress, and in severe cases, death.[3][5][13]
Caption: Mechanism of Acetylcholinesterase Inhibition by Methyl Parathion.
Section 3: Toxicity Profile
Methyl parathion is classified as a highly toxic insecticide (EPA toxicity class I).[1] Exposure can occur through inhalation, ingestion, and dermal contact.[5][7]
Acute Toxicity
Symptoms of acute poisoning are characteristic of organophosphate toxicity and can appear rapidly.[1][11] They include headache, dizziness, nausea, vomiting, blurred vision, muscle twitching, convulsions, respiratory depression, and slow heartbeat.[1][5]
| Organism | Route | LD₅₀ Value | Source(s) |
| Rat | Oral | 6 - 50 mg/kg | [1] |
| Rat | Dermal | 67 mg/kg | [1][14] |
| Mouse | Oral | 14.5 - 19.5 mg/kg | [1] |
| Dog | Oral | 90 mg/kg | [1] |
| Birds (various) | Oral | 3 - 24 mg/kg | [1] |
Chronic Toxicity
Chronic exposure to lower levels of methyl parathion has been associated with neuropsychiatric disorders in humans.[3][11] Animal studies have indicated potential for hematological and ocular changes with long-term exposure.[11]
Section 4: Environmental Fate and Degradation
Understanding the environmental behavior of methyl parathion is crucial for assessing its ecological impact.
Environmental Persistence and Transport
Methyl parathion has a low persistence in the soil, with a reported half-life of 1 to 30 days.[1] It is moderately adsorbed by soil particles, which limits its mobility and the likelihood of groundwater contamination.[1][15] However, its degradation product, 4-nitrophenol, is more mobile and can potentially leach into groundwater.[1] Methyl parathion can be transported from the application site via wind, rain, and fog.[5][11]
Degradation Pathways
The degradation of methyl parathion in the environment occurs through several mechanisms:
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Microbial Degradation: This is the primary degradation pathway in soil and water. Soil microorganisms can utilize methyl parathion as a source of carbon, phosphorus, and nitrogen.
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Hydrolysis: Methyl parathion can be hydrolyzed, a process that is influenced by pH and temperature.[3]
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Photolysis: Sunlight can break down methyl parathion.[3][5] In water and air, photolysis can lead to the formation of the more toxic metabolite, methyl paraoxon.[5][15]
Caption: Environmental Degradation Pathways of Methyl Parathion.
Section 5: Analytical Methodology
Accurate and sensitive analytical methods are essential for monitoring methyl parathion residues in environmental and biological samples. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed.[13]
Experimental Protocol: Determination of Methyl Parathion in Water by Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
This protocol provides a step-by-step methodology for the analysis of methyl parathion in water samples, adapted from established methods.[12]
5.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
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Sample Collection and Preservation: Collect a 500 mL water sample in a clean glass container. If not analyzed immediately, store at 4°C.
-
Sample Pre-treatment: Add 2 mL of methanol and 5 g of NaCl to the 500 mL water sample to enhance the extraction efficiency.[12] For quality control, spike the sample with a known concentration of methyl parathion standard solution.
-
SPE Cartridge Conditioning: Condition a 6 mL SPE cartridge (e.g., HyperSep™ Retain PEP) by passing appropriate solvents as per the manufacturer's instructions.
-
Sample Loading: Pass the pre-treated water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Elution: Elute the retained methyl parathion from the cartridge using ethyl acetate and dichloromethane.
-
Concentration: Concentrate the collected eluate to 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-NPD analysis.
5.1.2. Instrumental Analysis: GC-NPD
-
Gas Chromatograph Conditions:
-
Injector: Splitless mode, 250 °C[12]
-
Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness fused-silica capillary column (e.g., Elite-5 MS)
-
Carrier Gas: Helium at a constant flow of 2 mL/min
-
Oven Temperature Program: Initial temperature of 70 °C for 1 minute, ramp at 20 °C/min to 230 °C and hold for 20 minutes, then ramp at 45 °C/min to 325 °C and hold for 10 minutes.
-
Detector: Nitrogen-Phosphorus Detector (NPD) at 325 °C
-
-
Injection: Inject 1 µL of the concentrated sample extract into the GC.
-
Data Acquisition and Analysis:
-
Acquire the chromatogram and identify the methyl parathion peak based on its retention time compared to a standard.
-
Quantify the concentration of methyl parathion using a calibration curve prepared from standard solutions of known concentrations.
-
Caption: Workflow for the Analysis of Methyl Parathion in Water.
Conclusion
Methyl parathion remains a compound of significant interest to researchers in toxicology, environmental science, and public health due to its potent biological activity and historical use. A thorough understanding of its chemical structure, properties, and toxicological profile is essential for assessing its environmental impact and the risks associated with exposure. The analytical methods outlined in this guide provide the necessary tools for the accurate detection and quantification of this compound, enabling continued research and monitoring efforts. As the scientific community continues to investigate the long-term effects of organophosphate exposure, comprehensive technical knowledge of compounds like methyl parathion will be indispensable.
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